Product packaging for 4-(5-Bromo-3-nitropyridin-2-yl)pyrrolidine(Cat. No.:)

4-(5-Bromo-3-nitropyridin-2-yl)pyrrolidine

Cat. No.: B7827492
M. Wt: 272.10 g/mol
InChI Key: YGKJRFMYKUCINF-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Synthetic Methodologies

Nitrogen heterocycles, organic compounds featuring a ring structure containing at least one nitrogen atom, are fundamental building blocks in the field of organic synthesis. numberanalytics.com Their importance is derived from their widespread presence in natural products, including vitamins and alkaloids, and their versatile applications across numerous industries. openmedicinalchemistryjournal.com These compounds are integral to the development of pharmaceuticals, with a 2021 analysis showing that 59% of FDA-approved small-molecule drugs contain a nitrogen heterocycle. openmedicinalchemistryjournal.commsesupplies.com Their utility extends to agrochemicals, where they form the structural basis of many modern fungicides, herbicides, and insecticides. msesupplies.com

The chemical reactivity and structural diversity of nitrogen heterocycles make them invaluable tools for synthetic chemists. numberanalytics.com They can function as reaction intermediates, catalysts, or the final products themselves. numberanalytics.com The nitrogen atom can act as a nucleophile or a base, and its presence influences the electronic properties of the ring system, enabling a wide array of chemical transformations such as substitution, addition, and cycloaddition reactions. numberanalytics.comyoutube.com Furthermore, nitrogen heterocycles are crucial as ligands in coordination chemistry and catalysis, where they can bind to metal centers and modulate their reactivity and selectivity. numberanalytics.com Their diverse functionalities also allow them to be incorporated into advanced materials like polymers and dyes. numberanalytics.commsesupplies.com

Overview of Pyridine-Pyrrolidine Hybrid Systems in Contemporary Organic Synthesis

Among the vast family of nitrogen heterocycles, the six-membered pyridine (B92270) ring and the five-membered saturated pyrrolidine (B122466) ring are particularly prominent scaffolds in drug discovery and organic synthesis. nih.govnih.gov

The pyridine scaffold is a ubiquitous heteroaromatic nucleus found in natural products like nicotine (B1678760) and essential vitamins such as niacin. nih.gov In medicinal chemistry, it is one of the most extensively used scaffolds for drug design due to its ability to improve water solubility and its versatile role as a pharmacophore. nih.gov The pyridine ring's electronic properties allow for easy functionalization, making it a key component in a wide range of therapeutic agents and ligands for asymmetric catalysis. nih.govresearchgate.net

The combination of these two scaffolds into pyridine-pyrrolidine hybrid systems creates molecules that merge the distinct properties of an aromatic, electron-deficient (or rich, depending on substituents) pyridine ring with a non-planar, nucleophilic pyrrolidine moiety. This hybridization is a recognized strategy in medicinal chemistry for developing novel compounds with potentially enhanced biological activity. mdpi.com A well-known natural example is nicotine, which features an N-methylpyrrolidine ring linked to a pyridine ring. wikipedia.org In synthetic chemistry, such hybrid structures serve as versatile building blocks for more complex molecular architectures, particularly in the search for new bioactive agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrN3O2 B7827492 4-(5-Bromo-3-nitropyridin-2-yl)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-nitro-2-pyrrolidin-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O2/c10-7-5-8(13(14)15)9(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKJRFMYKUCINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=N2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties of 4 5 Bromo 3 Nitropyridin 2 Yl Pyrrolidine

4-(5-Bromo-3-nitropyridin-2-yl)pyrrolidine is a heterocyclic compound available for laboratory research purposes. cymitquimica.com Its structure features a pyrrolidine (B122466) ring connected at the 4-position to the 2-position of a pyridine (B92270) ring. The pyridine ring itself is substituted with a bromine atom at the 5-position and a nitro group at the 3-position.

PropertyData
CAS Number 1020253-22-8
Molecular Formula C₉H₁₀BrN₃O₂
Molecular Weight 272.10 g/mol
Synonyms 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine
InChI Key YXSSIQVKYYTXGR-UHFFFAOYSA-N

Data sourced from CymitQuimica and SINFOO Chemical Solutions. cymitquimica.comsinfoochem.com

Synthesis and Reactivity Analysis

The synthesis of the pyridine (B92270) core could start from precursors like 2-amino-5-bromopyridine (B118841), which can be nitrated to introduce the nitro group. prepchem.com Subsequent chemical modifications could then install a leaving group (such as a halogen) at the 2-position, making it susceptible to nucleophilic substitution by a pyrrolidine (B122466) synthon. The reactivity of nitropyridines is well-established; the electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, facilitating the displacement of leaving groups. nih.gov

The compound's reactivity is dictated by its functional groups:

Nitropyridine Ring: The nitro group makes the pyridine ring electron-deficient, activating it towards nucleophilic attack. This group can also be reduced to an amino group, providing a route to further functionalization. nih.gov

Bromo Substituent: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of aryl, alkyl, or amino groups at this position. mdpi.com

Pyrrolidine Nitrogen: As a cyclic secondary amine, the nitrogen atom is basic and nucleophilic. nih.govwikipedia.org It can be alkylated, acylated, or participate in other reactions typical of secondary amines.

Structural Analysis

The molecular structure of 4-(5-bromo-3-nitropyridin-2-yl)pyrrolidine combines an aromatic pyridine (B92270) system with a saturated, non-aromatic pyrrolidine (B122466) ring. The connection is between the C2 of the pyridine ring and the C4 of the pyrrolidine ring. The carbon atom at the 4-position of the pyrrolidine ring is a stereocenter, meaning the compound can exist as a racemate of two enantiomers, (R)- and (S)-4-(5-bromo-3-nitropyridin-2-yl)pyrrolidine, unless a stereoselective synthesis is employed. The pyrrolidine ring itself adopts a non-planar, puckered conformation. nih.gov The pyridine ring is substituted with a bromine atom and a nitro group, which influence its electronic distribution and reactivity.

Potential Research Applications

Retrosynthetic Analysis of the this compound Scaffold

A logical retrosynthetic disconnection of the target molecule, this compound, involves cleaving the C-N bond between the pyridine (B92270) and pyrrolidine rings. This approach simplifies the synthesis into two main challenges: the preparation of a suitably activated pyridine precursor and the synthesis of a functionalized pyrrolidine.

The most common strategy for forming this C-N bond is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This leads to the retrosynthetic pathway shown below. The key synthons are a highly electrophilic pyridine derivative, such as 2-chloro-5-bromo-3-nitropyridine , and a nucleophilic pyrrolidine. The electron-withdrawing nitro group at the 3-position and the halogen at the 5-position are crucial for activating the C2 position of the pyridine ring towards nucleophilic attack by the secondary amine of the pyrrolidine ring.

Retrosynthetic Disconnection:

Retrosynthetic analysis of this compoundImage depicting the retrosynthetic pathway, breaking the bond between the pyridine and pyrrolidine rings to yield a halogenated nitropyridine and a pyrrolidine precursor.

Further disconnection of the pyridine precursor would involve the sequential introduction of the bromo and nitro groups onto a pyridine core. The pyrrolidine precursor can be derived from various established methods, including those that allow for stereochemical control.

Approaches to Pyridine Ring Functionalization

The synthesis of the key intermediate, a 2-halo-5-bromo-3-nitropyridine, requires careful strategic planning due to the electronic properties of the pyridine ring.

Direct electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is challenging. The nitrogen atom deactivates the ring towards electrophiles by inductive withdrawal and by forming a pyridinium (B92312) ion under the strongly acidic conditions often required for nitration and halogenation. pearson.comrsc.org This deactivation makes direct substitution difficult and often requires harsh reaction conditions, which can lead to low yields and side reactions. youtube.comaklectures.com

Nitration: The nitration of pyridine itself requires severe conditions (e.g., KNO₃ in fuming H₂SO₄ at 300 °C) and gives the 3-nitropyridine (B142982) in low yield. However, the presence of activating groups can facilitate the reaction. masterorganicchemistry.com For instance, the nitration of 2-aminopyridine (B139424) derivatives can be achieved under more manageable conditions. A common route involves the nitration of a 2-acetamido-5-bromopyridine (B57907) with a mixture of nitric and sulfuric acid. google.com The acetamido group directs the incoming nitro group and can be later removed.

Bromination: Similar to nitration, the direct bromination of pyridine is inefficient. However, the presence of an activating group, such as an amino group, facilitates the reaction. For example, 2-aminopyridine can be brominated at the 5-position. google.com An alternative approach is the oxidation of 2-amino-5-bromopyridine (B118841) using reagents like hydrogen peroxide in acetic acid or peracetic acid to yield 2-nitro-5-bromopyridine. google.compatsnap.comchemicalbook.com

A representative reaction for the functionalization of a substituted pyridine is shown in the table below.

Starting MaterialReagents and ConditionsProductYield
2-Amino-5-bromopyridineFuming HNO₃, concentrated H₂SO₄, 60°C5-Bromo-2-hydroxy-3-nitropyridineNot specified prepchem.com
2-Acetamido-4-methyl-5-bromopyridineConcentrated HNO₃, concentrated H₂SO₄, 27-33°C2-Amino-4-methyl-3-nitro-5-bromopyridineNot specified google.com

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, such as amines, onto an electron-deficient aromatic ring. nih.gov The presence of strong electron-withdrawing groups (like a nitro group) ortho or para to a leaving group (typically a halogen) is essential for activating the ring for nucleophilic attack. mdpi.com

In the context of synthesizing this compound, a precursor like 2-chloro-5-bromo-3-nitropyridine is ideal. The nitro group at C3 and the bromo group at C5 activate the chlorine atom at C2 for displacement by the pyrrolidine nucleophile. Such reactions are common in the synthesis of substituted pyridines for pharmaceutical applications. nih.gov The reaction typically proceeds by the addition of the amine to the electrophilic carbon, forming a negatively charged intermediate (a Meisenheimer complex), which then expels the leaving group to restore aromaticity. nih.gov

The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I. Therefore, a 2-fluoro-5-bromo-3-nitropyridine would be even more reactive. The nitro group itself can also act as a leaving group in some cases, a process known as denitrative substitution. researchgate.net

ElectrophileNucleophileConditionsProduct
3-Bromo-4-nitropyridine (B1272033)Various aminesPolar aprotic solvents (e.g., DMSO)Mixture of substitution and nitro-migration products clockss.org
2,3-DichloroquinoxalineVarious nucleophilesNot specifiedSubstituted quinoxaline (B1680401) derivatives mdpi.com
3-MethoxypyridinePiperidineNaH, LiI3-(Piperidin-1-yl)pyridine nih.gov

Pyrrolidine Ring Construction and Functionalization

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and numerous methods exist for its synthesis, including routes that provide access to enantiomerically pure derivatives. organic-chemistry.orgresearchgate.net

The [3+2] cycloaddition, specifically the 1,3-dipolar cycloaddition, is one of the most efficient methods for constructing five-membered heterocycles like pyrrolidine. wikipedia.org This reaction typically involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, which is usually an alkene or alkyne. mdpi.com

Azomethine ylides can be generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde or ketone. mdpi.com The reaction of these ylides with electron-deficient alkenes proceeds in a concerted fashion to generate the pyrrolidine ring, often with a high degree of stereocontrol. rsc.orgacs.org This method allows for the creation of multiple stereocenters in a single step, making it highly valuable for complex molecule synthesis. acs.org

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of asymmetric syntheses for pyrrolidine derivatives is of paramount importance. nih.govmdpi.com Enantiomerically enriched pyrrolidines are valuable building blocks and can serve as chiral auxiliaries or ligands in other asymmetric transformations. nih.gov

Several strategies have been developed to achieve asymmetric synthesis of pyrrolidines:

Starting from the Chiral Pool: Readily available, enantiopure starting materials like the amino acid L-proline or its derivatives (e.g., 4-hydroxyproline, prolinol) can be elaborated into more complex pyrrolidine targets. mdpi.com

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed. For example, Oppolzer's camphorsultam has been used in asymmetric [C+NC+CC] coupling reactions to produce highly functionalized pyrrolidines. acs.org

Catalytic Asymmetric Synthesis: This is a highly efficient approach where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. rsc.org Catalytic asymmetric 1,3-dipolar cycloadditions using metalated azomethine ylides have been developed, although their substrate scope can sometimes be limited. acs.org Organocatalysis, using small chiral organic molecules like proline derivatives, has also emerged as a powerful tool for the asymmetric synthesis of functionalized pyrrolidines. rsc.org

Carbon-Nitrogen Bond Formation Strategies for Pyridine-Pyrrolidine Linkage

The creation of the C-N bond linking the pyridine and pyrrolidine moieties is the cornerstone of synthesizing this compound. This can be achieved through several powerful chemical transformations, primarily categorized as transition-metal-catalyzed reactions or direct nucleophilic substitutions. The electron-deficient nature of the 3-nitropyridine ring facilitates these transformations, particularly at the C2 position.

Transition-metal catalysis offers a versatile and widely used approach for forming C-N bonds. The Buchwald-Hartwig and Ullmann reactions are prominent examples applicable to the synthesis of N-aryl and N-heteroaryl compounds. researchgate.netwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for constructing C-N bonds between aryl or heteroaryl halides and amines. wikipedia.orgorganic-chemistry.org For the synthesis of the target molecule, a likely pathway involves the reaction of a dihalonitropyridine, such as 5-bromo-2-chloro-3-nitropyridine, with a suitable pyrrolidine derivative. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in conjunction with a specialized phosphine (B1218219) ligand. organic-chemistry.orglibretexts.org The choice of ligand is critical and has evolved through several 'generations' to improve reaction scope and efficiency, with sterically hindered biarylphosphine ligands being particularly effective. organic-chemistry.orgnih.gov The reaction is performed in the presence of a base, like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), which is essential for the catalytic cycle. libretexts.org While highly effective, these catalyst systems can be sensitive to air and moisture. mdpi.com

Ullmann-type C-N Couplings: The Ullmann reaction is a classical copper-catalyzed method for forming C-N bonds. wikipedia.orgorganic-chemistry.org Though traditional Ullmann conditions often required harsh temperatures and stoichiometric amounts of copper, modern protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI) with the aid of a ligand. researchgate.netnih.gov Ligands such as L-proline or 1,10-phenanthroline (B135089) can significantly improve the reaction's efficiency and substrate scope, allowing for milder conditions. mdpi.comnih.gov A comparative study on the piperidination of halopyridines found that the Ullmann reaction was most effective for less reactive halopyridines. researchgate.net This suggests its potential utility for coupling pyrrolidine with 5-bromo-2-chloropyridine, where the bromine at the C5 position is less reactive than the chlorine at the C2 position.

Reaction TypeTypical CatalystTypical LigandTypical BaseTypical SolventKey Features
Buchwald-Hartwig AminationPd(OAc)₂, Pd₂(dba)₃Bulky biarylphosphines (e.g., tBuBrettPhos, RuPhos)NaOt-Bu, Cs₂CO₃, LHMDSToluene, Dioxane, THFHigh efficiency, broad substrate scope, mild conditions, but catalyst can be air-sensitive. wikipedia.orglibretexts.orgnih.gov
Ullmann-type C-N CouplingCuI, Cu₂OL-proline, 1,10-phenanthroline, AcylhydrazonesK₂CO₃, K₃PO₄DMSO, DMFCost-effective metal catalyst, effective for less reactive halides, though may require higher temperatures than Pd-catalysis. researchgate.netnih.gov

Direct amination, or nucleophilic aromatic substitution (SNAr), provides a metal-free alternative for forming the pyridine-pyrrolidine bond. This pathway is particularly relevant for the target compound due to the presence of the strongly electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack. The SNAr reaction is highly site-selective. In a precursor like 5-bromo-2-chloro-3-nitropyridine, the nitro group activates the C2 and C6 positions. Therefore, a nucleophile like pyrrolidine would preferentially displace the leaving group at the C2 position (chlorine) over the C5 position (bromine). sigmaaldrich.com

These metal-free reactions are advantageous due to lower costs and reduced metal contamination in the final product. rsc.org The reaction conditions are often straightforward, involving heating the halopyridine with the amine, sometimes in the presence of a base to neutralize the generated acid. The choice of solvent can influence the reaction rate and yield. A study on polyhalogenated pyridines demonstrated that such metal-free C-N bond-forming reactions can proceed with high selectivity under mild conditions. rsc.org For highly activated substrates, uncatalyzed SNAr can be very efficient. researchgate.net

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. Techniques such as microwave-assisted synthesis, solvent-free reactions, and heterogeneous catalysis align with the principles of green chemistry and have been successfully applied to the synthesis of pyridine derivatives.

Microwave irradiation has become a standard tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. youngin.comnih.govyoutube.com The rapid heating achieved with microwaves can enhance the rates of both metal-catalyzed cross-coupling reactions and uncatalyzed SNAr reactions. researchgate.net In the context of synthesizing nitropyridine derivatives, microwave assistance has been used for the condensation of various precursors, leading to the efficient formation of nitrogen-containing scaffolds. nih.gov The application of microwave heating to the Buchwald-Hartwig or Ullmann coupling of halopyridines can lead to higher throughput and efficiency, which is particularly valuable in medicinal chemistry for the rapid generation of compound libraries. clockss.org

ReactionConventional HeatingMicrowave-AssistedReference
Bohlmann–Rahtz Pyridine SynthesisLow efficiency69% yield, 20 min youngin.com
Friedländer Quinoline Synthesis34% yield72% yield nih.gov
Amination of Halogenated PyridineSeveral hoursMinutes, with improved yields researchgate.netclockss.org

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste, eliminates the cost of solvent purchase and disposal, and can simplify product purification. conicet.gov.arrsc.org For the synthesis of pyridine derivatives, several methods have been developed that operate without a solvent. For instance, Hantzsch-like multi-component reactions have been conducted under solvent-free conditions at 80 °C to produce functionalized pyridines in high yields. conicet.gov.ar Furthermore, a solvent-free direct amination of halopyridines has been achieved using microwave irradiation, providing a clean and efficient method for C-N bond formation via SNAr. researchgate.net These approaches represent clean alternatives for synthesizing highly functionalized pyridines and related heterocycles. conicet.gov.arresearchgate.net

The use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offers significant advantages in terms of catalyst recovery and recycling. This addresses a major drawback of homogeneous catalysts like those used in many Buchwald-Hartwig reactions, where removal of the metal from the product can be challenging. nsf.gov

For C-N bond formation, various heterogeneous catalysts have been developed. A nickel single-atom catalyst supported on carbon nitride (Ni₁/CN) has been shown to selectively promote C-N bond formation when monodentate ligands like pyridine are used. acs.org Similarly, Wells-Dawson heteropolyacids have been used as recyclable, solid acid catalysts for the solvent-free synthesis of functionalized pyridines. conicet.gov.ar Such catalysts can be easily separated from the reaction mixture by simple filtration and reused multiple times, making the process more sustainable and cost-effective. acs.org

Catalyst SystemReaction TypeKey AdvantagesReference
Wells-Dawson HeteropolyacidsHantzsch-like pyridine synthesisRecyclable, solvent-free conditions conicet.gov.ar
Heterogeneous Iridium on Sulfated ZirconiaPyridine Dearomatization/HydroborationWell-defined active sites, potential for flow chemistry nsf.gov
Nickel Single-Atom on Carbon Nitride (Ni₁/CN)C-N Coupling (with monodentate ligands)High selectivity, catalyst recyclability, mild conditions acs.org

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing substituent that significantly influences the electronic character of the pyridine ring. Its reactivity is central to the functionalization of the molecule, primarily through reduction to an amine, but also through other potential transformations.

Selective Reduction of the Nitro Group to Amine Derivatives

The conversion of the nitro group to a primary amine is a pivotal transformation, yielding 5-bromo-2-(pyrrolidin-4-yl)pyridin-3-amine. This reaction fundamentally alters the electronic properties of the scaffold, turning an electron-withdrawing group into an electron-donating one, and provides a new nucleophilic center for further derivatization. The key challenge is to achieve this reduction selectively without affecting the bromine substituent or the pyrrolidine ring.

A variety of reagents are known to selectively reduce aromatic nitro groups in the presence of halogens. commonorganicchemistry.com Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method, though care must be taken as prolonged reaction times or higher catalyst loadings can lead to hydrodebromination. commonorganicchemistry.com To avoid this, reagents like Raney nickel are often employed, as they are less prone to cleaving aryl-halide bonds. commonorganicchemistry.com

Chemical reduction methods offer excellent selectivity. Reagents such as tin(II) chloride (SnCl₂), iron (Fe) powder in acidic media (e.g., acetic acid), or zinc (Zn) metal are effective and widely used for their mildness and tolerance of other functional groups. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be used and is noted for its ability to sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com More modern approaches include using sodium borohydride (B1222165) (NaBH₄) in conjunction with a transition metal catalyst like tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄) or nickel(II) acetylacetonate (B107027) (Ni(acac)₂) with a hydrosilane source, which can provide high yields under mild conditions. acs.orgacs.orgscirp.org

Table 1: Reagents for Selective Nitro Group Reduction

Reagent SystemTypical ConditionsSelectivity NotesReference
H₂ / Pd-CH₂ gas, Methanol or Ethanol, room temp.Effective, but risk of debromination. commonorganicchemistry.com
Fe / HCl or Acetic AcidEthanol/Water, refluxClassic, cost-effective, and highly selective for nitro group over halogens. nih.gov
SnCl₂·2H₂OEthanol or Ethyl Acetate, refluxMild and selective, tolerates many functional groups. commonorganicchemistry.com
Ni(acac)₂ / PMHSEthanol/DCM, room temp.Chemoselective transfer hydrogenation system. acs.org
NaBH₄ / Ni(PPh₃)₄Ethanol, solventReduces nitro compounds to corresponding amines. acs.orgscirp.org

Investigations into Alternative Nitro Group Transformations

Beyond reduction, the nitro group can participate in other transformations, although these are less common for this specific class of compounds. The strong electron-withdrawing nature of the nitro group can render it a leaving group in certain reactions, particularly in transition-metal-catalyzed cross-coupling, a process known as denitrative coupling. nih.gov

Additionally, in related nitropyridine systems, instances of nitro group migration have been observed. For example, the reaction of 3-bromo-4-nitropyridine with amines in polar aprotic solvents can lead to products where the nitro group has migrated to an adjacent position on the ring. clockss.org The nitro group can also activate the scaffold for cycloaddition reactions or serve as a precursor for generating other functionalities like nitroso or oxime groups through partial reduction. nih.govnih.gov While specific examples for this compound are not extensively documented, these pathways represent potential, albeit underexplored, avenues for its chemical modification.

Reactivity of the Pyridine Bromine Atom

The bromine atom at the C5 position of the pyridine ring is a key handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions and nucleophilic substitution.

Cross-Coupling Reactions at the Bromo Position (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). wikipedia.orgharvard.edu This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including nitro groups. mdpi.comresearchgate.net Typical conditions involve a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as K₃PO₄ or Cs₂CO₃, and a solvent system like dioxane/water. wikipedia.orgmdpi.com

The Sonogashira reaction allows for the formation of a C-C triple bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically uses a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA). scirp.orgwikipedia.org Copper-free variants have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org Studies on 2-bromo-5-nitropyridine (B18158) and 2-amino-3-bromopyridines demonstrate the feasibility of this transformation on similar scaffolds. scirp.orgresearchgate.net

The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent. wikipedia.orgorganic-chemistry.org A significant advantage of the Negishi reaction is its high functional group tolerance, with reports explicitly noting its compatibility with nitro groups. orgsyn.org Palladium or nickel catalysts are commonly employed for this transformation. wikipedia.org

Table 2: Cross-Coupling Reactions at the Bromo Position

ReactionCoupling PartnerTypical Catalyst/Base SystemProduct TypeReference
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(PPh₃)₄ / K₃PO₄Biaryl compound wikipedia.orgmdpi.com
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ / CuI / Et₃NAryl-alkyne scirp.orgwikipedia.org
NegishiOrganozinc Reagent (R-ZnX)Pd(PPh₃)₄ or Ni(acac)₂Aryl-Alkyl/Aryl wikipedia.orgorgsyn.org

Nucleophilic Substitution Reactions with Various Nucleophiles

The substitution of the bromine atom by a nucleophile can occur via a nucleophilic aromatic substitution (SNAr) mechanism. In this mechanism, the rate of reaction is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the nitro group is at the C3 position and the bromo leaving group is at C5. While this meta-relationship provides less activation than an ortho or para arrangement, the cumulative electron-withdrawing effect of the nitro group and the pyridine nitrogen atom still renders the ring susceptible to nucleophilic attack.

Documented reactions on closely related substrates, such as 3-bromo-4-nitropyridine, show that substitution of the bromine atom by amine nucleophiles is feasible. clockss.org Therefore, reactions with various nucleophiles like alkoxides (R-O⁻), thiolates (R-S⁻), and amines (R₂NH) are plausible pathways for functionalization at the C5 position, likely requiring elevated temperatures to proceed efficiently.

Reactivity Associated with the Pyrrolidine Moiety

The pyrrolidine ring attached at the C2 position contains a secondary amine, which is a key site for functionalization. This nitrogen atom is basic and nucleophilic, allowing for a range of standard amine chemistries. nih.gov

Common transformations include N-alkylation with alkyl halides, N-acylation with acyl chlorides or anhydrides to form amides, and N-sulfonylation with sulfonyl chlorides to form sulfonamides. The pyrrolidine nitrogen can also participate in reductive amination with aldehydes or ketones. In the context of drug discovery, this site is often used to append various side chains or linkers to modulate the pharmacological properties of the molecule. nih.gov For instance, the pyrrolidine nitrogen can be functionalized with different aromatic rings or coupled via an amide bond to other complex fragments. nih.gov The electronic properties of the nitropyridine ring may modulate the nucleophilicity of the pyrrolidine nitrogen, but it is generally expected to remain a reactive handle for derivatization.

Stereochemical Transformations and Derivatizations

The stereochemistry of the pyrrolidine ring in this compound can be a key factor in its derivatization, particularly in the context of medicinal chemistry where specific stereoisomers often exhibit desired biological activity. While specific stereochemical transformations for this exact compound are not widely reported, general principles of pyrrolidine chemistry can be applied.

Derivatization of the pyrrolidine nitrogen is a common transformation. The secondary amine is nucleophilic and can readily react with a variety of electrophiles. For instance, acylation with acid chlorides or anhydrides would yield the corresponding N-acyl derivatives. Alkylation with alkyl halides or reductive amination with aldehydes or ketones would introduce N-alkyl substituents. These reactions typically proceed without altering the stereochemistry at the chiral center of the pyrrolidine ring, if present.

The bromine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution, although the presence of the deactivating nitro group can influence the reaction conditions required. More commonly, the bromine atom serves as a handle for transition metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with boronic acids, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig amination with amines could be employed to introduce a wide array of substituents at the 5-position of the pyridine ring. These derivatizations would significantly expand the chemical space accessible from this starting material.

The nitro group can also be a site for chemical modification. Reduction of the nitro group to an amino group is a common transformation, which can be achieved using various reducing agents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. The resulting amino group can then be further functionalized, for example, by diazotization followed by substitution, or by acylation or sulfonylation.

Ring-Opening and Rearrangement Pathways

Information regarding specific ring-opening or rearrangement pathways for this compound is limited in the available scientific literature. However, theoretical possibilities can be considered based on the chemistry of related heterocyclic systems.

Under certain harsh conditions, the pyrrolidine ring could potentially undergo ring-opening reactions. For instance, treatment with strong oxidizing agents might lead to cleavage of the ring. However, such reactions are often unselective and may lead to complex product mixtures.

Rearrangement reactions involving the pyridine or pyrrolidine rings are not commonly reported for this specific compound. It is conceivable that under specific photochemical or thermal conditions, rearrangements could be induced, but such transformations would likely require dedicated investigation to establish their feasibility and outcome.

In the broader context of pyridine chemistry, ring transformations of pyridinium salts are known. For example, the Zincke reaction involves the reaction of a pyridinium salt with an amine to open the pyridine ring, which can then be re-closed to form a new substituted pyridine. While this compound is not a pyridinium salt, quaternization of the pyridine nitrogen could potentially open up such reactivity pathways.

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of electronic structure and energy, molecular dynamics (MD) simulations offer a view of how molecules move and interact over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions. mdpi.com This technique is particularly useful for large, flexible molecules.

MD simulations excel at studying the non-covalent interactions between a molecule and its environment, whether that is a solvent, a surface, or a biological macromolecule. acs.org For this compound, MD could be used to model its solvation, revealing how solvent molecules arrange around its polar (nitro group) and non-polar regions. If the molecule is being investigated as a potential ligand for a protein, MD simulations can dock it into the protein's binding site and simulate the complex's dynamics. nih.gov This allows for the analysis of key interactions, such as hydrogen bonds and van der Waals forces, and the calculation of binding free energies, which are critical in drug design and discovery. mdpi.com

Advanced Computational Methodologies in Heterocyclic Chemistry

The study of heterocyclic compounds, which form the backbone of many pharmaceuticals and functional materials, has been significantly advanced by computational modeling. numberanalytics.com These methods allow for the simulation and prediction of the behavior of complex chemical systems, providing a deeper understanding of reaction mechanisms and molecular properties. numberanalytics.com Key computational techniques employed in heterocyclic chemistry include Density Functional Theory (DFT) for electronic structure and reactivity predictions, and Molecular Mechanics (MM) for simulating large systems and conformational analysis. numberanalytics.com These tools are pivotal in predicting the stability and reactivity of heterocycles, elucidating reaction pathways, and designing new compounds with specific functionalities. numberanalytics.com

Computational chemistry plays a crucial role in the design of ligands and catalysts for organic synthesis. creative-quantum.eu By establishing relationships between the steric and electronic properties of ligands and the resulting catalytic activity, chemists can fine-tune catalyst performance for improved yields, rates, and selectivity. nih.govacs.org

The design process often involves the use of calculated ligand descriptors to predict how a ligand will behave in a catalytic cycle. nih.gov These descriptors can quantify steric bulk and electronic effects, which are critical factors in catalyst efficiency. For instance, in palladium-catalyzed reactions, the choice of ligand can dramatically influence the outcome. Computational screening of potential ligands allows for the identification of promising candidates before their synthesis, saving time and resources. caltech.educaltech.edu

A hypothetical application to a system related to this compound could involve its use as a ligand in a transition metal complex. Computational models could predict the binding affinity of the pyrrolidine nitrogen and the pyridine nitrogen to a metal center. DFT calculations could elucidate the electronic effects of the bromo and nitro substituents on the pyridine ring, and how these influence the catalytic activity of the hypothetical complex.

Table 1: Hypothetical Computational Data for Ligand-Metal Complex Stability

This table illustrates the type of data that could be generated through computational analysis to assess the potential of a heterocyclic compound as a ligand. The values are for illustrative purposes for a generic palladium catalyst.

LigandBinding Energy (kcal/mol)Metal-Ligand Bond Length (Å)Predicted Catalytic Activity (Relative Units)
Ligand A (Pyrrolidine derivative)-25.32.151.0
Ligand B (Pyridine derivative)-22.82.080.8
This compound (Hypothetical) -24.5 2.12 0.9
Ligand D (Phosphine-based)-30.12.251.5

Note: Data is hypothetical and for illustrative purposes only.

Retrosynthesis, the process of deconstructing a target molecule to identify potential starting materials, is a cornerstone of organic synthesis planning. Recently, data-driven and machine learning models have emerged as powerful tools to predict retrosynthetic pathways. arxiv.org However, the formation of heterocyclic rings presents a significant challenge for these models due to the relative scarcity of such reactions in large reaction databases. chemrxiv.orgox.ac.ukacs.org

To address this "low data" problem, researchers have developed transfer learning methods. chemrxiv.orgox.ac.ukacs.org This approach involves training a model on a large, general dataset of chemical reactions and then fine-tuning it on a smaller, more specific dataset of heterocycle formation reactions. chemrxiv.org This technique has been shown to significantly improve the accuracy of retrosynthesis predictions for heterocyclic targets. chemrxiv.orgox.ac.ukacs.org For example, a mixed fine-tuned model achieved a top-1 accuracy of 36.5% for ring-breaking disconnections, a notable improvement over baseline models. chemrxiv.orgox.ac.uk

In the context of synthesizing this compound, a retrosynthesis prediction model could suggest various disconnection strategies. One plausible disconnection would be between the pyridine ring and the pyrrolidine ring, suggesting a nucleophilic aromatic substitution reaction. Another might involve the formation of the pyridine ring itself from acyclic precursors.

Table 2: Example of a Retrosynthesis Prediction for a Heterocyclic Target

This table demonstrates how a retrosynthesis prediction model might rank different synthetic routes for a given target.

Target MoleculePredicted PrecursorsReaction TypeConfidence Score
Substituted PyridinePyridone and phosphoryl chlorideNucleophilic Substitution0.85
Substituted PyridineDicarbonyl compound, ammonia, and aldehydeHantzsch Pyridine Synthesis0.72
Substituted PyridineAlkene and imine[4+2] Cycloaddition0.65

Note: This is a generalized example and does not represent a specific prediction for this compound.

Utilization as a Synthetic Building Block

The pyrrolidine scaffold is a crucial building block in organic synthesis, widely recognized for its presence in numerous biologically active compounds and its role in constructing complex ligands. mdpi.com The title compound serves as a bifunctional building block, where both the pyrrolidine and the substituted pyridine moieties can be selectively modified.

The structure of this compound is ripe for diversification. The pyridine ring is particularly activated for modification due to the presence of both a bromo and a nitro group. These groups are well-established handles for a variety of chemical reactions.

Cross-Coupling Reactions: The bromine atom at the 5-position of the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or amino substituents, significantly expanding the molecular diversity. The Suzuki cross-coupling of bromo-pyridines with various arylboronic acids is a well-documented and efficient method for creating new carbon-carbon bonds. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution. While the bromine is also a leaving group, the nitro group itself can potentially be displaced by potent nucleophiles under specific conditions, or it can be reduced to an amino group.

Modification of the Pyrrolidine Ring: The secondary amine of the pyrrolidine ring is a nucleophilic center that can be readily functionalized through reactions like N-alkylation, N-acylation, or sulfonylation. This allows for the attachment of various side chains, which can be used to tune the molecule's properties or to introduce additional functionalities.

These derivatization pathways are summarized in the table below.

Reactive SitePotential ReactionReagents/ConditionsResulting Functionalization
Pyridine C-BrSuzuki CouplingArylboronic acid, Pd catalyst, BaseC-C bond formation (biaryls)
Pyridine C-BrBuchwald-Hartwig AminationAmine, Pd catalyst, BaseC-N bond formation
Pyridine NO₂ReductionH₂, Pd/C or SnCl₂Conversion to an amino group (NH₂)
Pyrrolidine N-HN-AlkylationAlkyl halide, BaseAttachment of alkyl groups
Pyrrolidine N-HN-AcylationAcyl chloride, BaseFormation of amides
Pyrrolidine N-HN-ArylationAryl halide, Pd or Cu catalystAttachment of aryl groups

Substituted pyrrolidines are fundamental structural motifs in a vast number of natural products and synthetic compounds with significant biological activity. mdpi.comtandfonline.com The functional handles on this compound allow it to serve as a starting point for the synthesis of more elaborate and sterically complex molecules. mdpi.com

Following initial derivatization, the newly introduced functional groups can undergo further transformations. For instance, a nitro group can be reduced to an amine, which can then be diazotized or used to form a new heterocyclic ring fused to the pyridine core. The pyrrolidine ring, especially if derived from a chiral pool starting material, can impart stereochemistry to the final molecule, which is crucial for biological applications. mdpi.com The ability to build out from this core in a controlled, stepwise manner makes it a valuable precursor for creating libraries of compounds for drug discovery and materials science.

Role in Ligand Design for Metal-Catalyzed Reactions

Chiral ligands are essential for asymmetric catalysis, a field dedicated to the enantioselective synthesis of molecules. Pyridine-containing ligands are among the most widely used due to their effective coordination with a variety of transition metals. alfachemic.com The pyridine-pyrrolidine motif is a classic example of a bidentate P,N or N,N ligand framework that has proven successful in numerous catalytic reactions. diva-portal.orgacs.org

The combination of a pyridine ring and a pyrrolidine ring creates a bidentate ligand capable of coordinating to a metal center through the pyridine nitrogen and the pyrrolidine nitrogen. If the pyrrolidine unit is chiral, it can create a chiral environment around the metal, enabling enantioselective transformations. diva-portal.org Such ligands have been successfully employed in a range of metal-catalyzed reactions, including:

Palladium-Catalyzed Allylic Alkylation: This is a benchmark reaction for testing the efficacy of new chiral ligands. Pyridyl pyrrolidine ligands have been synthesized and used in this reaction to achieve enantioselectivity. diva-portal.org

Asymmetric Hydrogenation: Iridium complexes bearing chiral P,N-ligands are highly effective for the hydrogenation of various substrates. thieme-connect.com

Asymmetric Hydroformylation: Rhodium complexes with chiral pyridine-containing ligands can catalyze the hydroformylation of olefins. alfachemic.com

The this compound scaffold is a potential precursor for such ligands. The pyrrolidine nitrogen and the pyridine nitrogen can act as the two coordinating atoms. The bromo and nitro substituents offer sites for further modification to fine-tune the steric and electronic properties of the ligand, which is a key aspect of ligand design. rsc.org

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. thieme-connect.com For ligands based on the pyridine-pyrrolidine motif, several principles guide their development to achieve high enantioselectivity:

Modularity: A key advantage of this motif is its modularity. Different chiral pyrrolidines can be used, and the pyridine ring can be substituted at various positions. diva-portal.org This allows for the systematic tuning of the ligand's properties. For this compound, the bromo and nitro groups provide convenient points for introducing other coordinating groups (like phosphines) or bulky substituents to control the chiral pocket.

Rigidity and Conformation: The stereochemical outcome of a catalyzed reaction is often dictated by the conformational rigidity of the ligand-metal complex. The five-membered pyrrolidine ring has a relatively rigid structure, which helps in creating a well-defined chiral environment.

Electronic and Steric Tuning: The enantioselectivity of a catalyst is highly sensitive to the electronic and steric properties of the ligand. The electron-withdrawing nitro group on the pyridine ring of the title compound would make the pyridine nitrogen a weaker donor compared to an unsubstituted pyridine. This can influence the catalytic activity and selectivity. This group could be replaced or modified to optimize ligand performance. diva-portal.org

Exploration as an Organocatalyst or Precursor for Organocatalysts

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern organic synthesis. Chiral pyrrolidine derivatives, most famously proline and its analogues, are among the most successful classes of organocatalysts. mdpi.com They typically operate by forming transient iminium or enamine intermediates with carbonyl compounds.

The compound this compound contains the core secondary amine of the pyrrolidine ring, which is the key functional group for enamine/iminium catalysis. mdpi.comrsc.org While the bulky and electron-withdrawing substituted pyridine ring would significantly influence its catalytic properties compared to simple proline, it could be explored as a catalyst in its own right or as a precursor. For instance, the pyridine unit could introduce additional hydrogen bonding interactions or π-stacking interactions to help organize the transition state, potentially leading to unique reactivity or selectivity. acs.org Furthermore, derivatization of the pyridine ring could be used to attach other functional groups, such as hydrogen-bond donors (e.g., thioureas), to create bifunctional organocatalysts, a powerful strategy for enhancing catalytic efficiency and enantioselectivity. mdpi.com

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 4-(5-Bromo-3-nitropyridin-2-yl)pyrrolidine likely relies on established methods for the formation of C-N bonds on a pyridine (B92270) scaffold. A primary route would involve the nucleophilic aromatic substitution (SNAr) reaction. youtube.comclockss.orgnih.gov This would typically involve reacting a di-halogenated nitropyridine, such as 2,5-dibromo-3-nitropyridine, with pyrrolidine (B122466). The electron-withdrawing nitro group significantly activates the pyridine ring, making it susceptible to nucleophilic attack. researchgate.net The positions ortho and para to the nitro group are particularly activated. researchgate.net

Future research should focus on optimizing this synthesis for efficiency and sustainability. This includes exploring milder reaction conditions, reducing the use of hazardous solvents, and developing catalytic methods. For instance, the use of phase-transfer catalysts could enhance reaction rates and yields. Moreover, developing a one-pot synthesis from readily available precursors would be a significant advancement. organic-chemistry.org The stereoselective synthesis of chiral derivatives, given the potential for a stereocenter at the 3-position of the pyrrolidine ring, presents another avenue for investigation, possibly employing chiral auxiliaries or catalysts. mdpi.com

Illustrative Synthetic Data for a Related Compound

Starting MaterialReagentConditionsProductYieldReference
2-amino-5-bromopyridine (B118841)Fuming nitric acid, Sulfuric acid60°C, 2 hours5-bromo-2-hydroxy-3-nitropyridineNot specified orgsyn.org
3-bromo-4-nitropyridine (B1272033) N-oxideRhenium-catalyzed deoxygenationCH2Cl2, 45°C, 2.5 h3-bromo-4-nitropyridine90% clockss.org
2-amino-5-bromopyridineNitric acid, Sulfuric acid0-60°C2-amino-5-bromo-3-nitropyridine62-67% orgsyn.org

Discovery of Novel Reactivity and Transformation Mechanisms

The reactivity of this compound is expected to be dictated by its three key functional components: the nitropyridine ring, the bromine atom, and the pyrrolidine moiety.

The electron-deficient nitropyridine ring is a prime candidate for further nucleophilic substitution, potentially at the position para to the nitro group, although this is sterically hindered. nih.gov The nitro group itself can be a versatile functional handle, undergoing reduction to an amino group, which can then participate in a wide range of subsequent reactions, such as diazotization or acylation, to build more complex molecular architectures. orgsyn.orgnih.gov

The bromine atom is a key site for transition-metal-catalyzed cross-coupling reactions. youtube.com Reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to introduce a variety of substituents at the 5-position of the pyridine ring, allowing for the synthesis of a diverse library of derivatives. researchgate.netrhhz.net The Buchwald-Hartwig amination could also be used to introduce nitrogen-based nucleophiles at this position. youtube.com

The pyrrolidine ring also offers opportunities for novel transformations. The nitrogen atom of the pyrrolidine confers basicity and can be functionalized. nih.gov Furthermore, recent advances have shown that the C-N bonds in unstrained pyrrolidines can be cleaved under specific catalytic conditions, opening up pathways to linear amine derivatives. researchgate.net The pyrrolidine ring can also be dehydrogenated to form the corresponding pyrrole, creating a new aromatic system. acs.org

A significant challenge in exploring the reactivity of this molecule will be achieving selectivity between the different reactive sites. Understanding the interplay between the electronic effects of the nitro group and the steric environment around the pyridine ring will be crucial for controlling the outcomes of these transformations.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to predict and understand the properties and reactivity of this compound. tandfonline.comresearchgate.net DFT calculations can be used to determine the molecule's electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information can help to predict the most likely sites for nucleophilic and electrophilic attack.

Furthermore, computational modeling can be used to investigate the mechanisms of potential reactions. By calculating the energy profiles of different reaction pathways, researchers can predict the most favorable conditions and identify potential intermediates and transition states. researchgate.net For example, DFT studies could be employed to rationalize the regioselectivity of nucleophilic aromatic substitution or to predict the feasibility of different cross-coupling reactions. researchgate.net

Illustrative Computational Data for Nitropyridine Derivatives

CompoundCalculated PropertyValueMethodReference
PyridineNICS(0)-8.08DFT/6-31G(d,p) researchgate.net
2-NitropyridineNICS(0)-9.22DFT/6-31G(d,p) researchgate.net
3-Nitropyridine (B142982)NICS(0)-8.76DFT/6-31G(d,p) researchgate.net
4-NitropyridineNICS(0)-10.54DFT/6-31G(d,p) researchgate.net

NICS(0) is the Nucleus-Independent Chemical Shift at the ring center, a measure of aromaticity. More negative values indicate stronger aromaticity.

The challenge in this area lies in the computational cost of accurately modeling complex reaction systems, especially those involving transition metals. However, the insights gained from such studies can significantly accelerate the discovery and optimization of new synthetic methods and applications.

Expansion of Applications in Catalysis and Materials Science

The structural features of this compound suggest its potential utility in both catalysis and materials science.

In catalysis, the pyridine and pyrrolidine nitrogen atoms can act as ligands for transition metals. anr.fracs.org The bidentate nature of the molecule could be exploited to create novel metal complexes with unique catalytic activities. The electronic properties of the pyridine ring, which can be tuned by the nitro and bromo substituents, could influence the catalytic performance of these complexes. researchgate.net Furthermore, chiral derivatives of the compound could be used as ligands in asymmetric catalysis. mdpi.com

In materials science, the aromatic and polar nature of the molecule makes it a candidate for incorporation into functional materials. nih.gov Nitropyridine derivatives have been investigated for their nonlinear optical properties. wikipedia.org The ability to functionalize the molecule at the bromine position allows for its integration into polymers or other extended structures. The compound could also serve as a building block for novel dyes or sensors. chemimpex.comchemimpex.com

The primary challenge in developing applications in these fields is the need for a scalable and cost-effective synthesis of the compound and its derivatives. Additionally, extensive testing and characterization would be required to evaluate the performance of any new catalysts or materials.

Q & A

Q. What are the recommended synthetic routes for 4-(5-Bromo-3-nitropyridin-2-yl)pyrrolidine, and how can reaction efficiency be optimized?

  • Methodological Answer : A plausible route involves nitro-group reduction and subsequent bromination. For example, stannous chloride (SnCl₂) in hydrochloric acid can reduce nitro groups (as in pyrimidine derivatives ), while bromination may employ N-bromosuccinimide (NBS) under controlled conditions. Optimization includes:
  • Temperature control : Maintain sub-273 K during reduction to minimize side reactions .
  • Catalyst screening : Use palladium or nickel catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for pyrrolidine attachment) .
  • Purification : Recrystallization from acetonitrile or ethyl acetate yields high-purity products (≥95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Analyze 1H^1H/13C^{13}C NMR to confirm substitution patterns (e.g., bromo and nitro groups at positions 5 and 3, respectively) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) .
  • Melting Point : Compare experimental values (e.g., 208–210°C for similar bromo-nitro pyridines) to literature data .

Advanced Research Questions

Q. What computational methods are applicable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Leverage quantum chemical calculations and reaction path searches:
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., bromine as a leaving group) .
  • Transition-State Modeling : Simulate SNAr (nucleophilic aromatic substitution) mechanisms for nitro-group displacement .
  • ICReDD Workflow : Integrate computational predictions with high-throughput experimentation to validate reaction conditions (e.g., solvent polarity effects) .

Q. How can researchers resolve contradictions in spectroscopic data for nitro and bromo substituents in similar pyridine derivatives?

  • Methodological Answer : Address discrepancies through:
  • X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) signals by comparing bond lengths/angles (e.g., Br–C bond ≈ 1.89 Å; nitro-group planarity) .
  • Isotopic Labeling : Use 15N^{15}N-labeled nitro groups to distinguish overlapping signals in 1H^{1}H-15N^{15}N HMBC spectra .
  • Dynamic NMR : Analyze temperature-dependent splitting to assess rotational barriers around the pyrrolidine ring .

Q. What strategies are effective for analyzing supramolecular interactions in this compound crystals?

  • Methodological Answer : Investigate non-covalent interactions via:
  • Hydrogen Bonding : Map N–H···N/O interactions (e.g., pyrrolidine NH donors with pyridine acceptors) using Hirshfeld surfaces .
  • Halogen Bonding : Quantify Br···π contacts (distance ~3.4 Å) through crystallographic data .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing efficiency (e.g., layered vs. helical arrangements) .

Key Notes

  • Contradictions : Discrepancies in melting points (e.g., 156–159°C vs. 208–210°C for bromo-nitro derivatives) may stem from polymorphic forms or impurities; cross-validate with DSC .
  • Advanced Tools : Use ICReDD’s computational-experimental loop for reaction optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.